molecular formula C8H4F3N3O2 B1403090 5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine CAS No. 1186501-72-3

5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine

Cat. No. B1403090
M. Wt: 231.13 g/mol
InChI Key: BAFLUKHMOURLCD-UHFFFAOYSA-N
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Description

“5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine” is a chemical compound that belongs to the class of trifluoromethylpyridines . Trifluoromethylpyridines and their derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a pyridine structure in these compounds bestow many of the distinctive physical-chemical properties .


Synthesis Analysis

The synthesis of trifluoromethylpyridines generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine” includes a pyridine ring with a trifluoromethyl group and a nitro group attached to it . The presence of these groups contributes to the unique physicochemical properties of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine” include a molecular weight of 208.095, a density of 1.6±0.1 g/cm3, a boiling point of 345.5±42.0 °C at 760 mmHg, and a melting point of 158ºC .

Scientific Research Applications

1. Serotonergic Agonists Development

5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine derivatives have been studied for their potential as serotonergic agonists. For instance, 1-aminoethyl-3-arylsulfonyl-1H-pyrrolo[2,3-b]pyridines were synthesized as novel 5-HT(6) ligands. Compounds in this series demonstrated high affinity and full agonism at 5-HT(6) receptors, with selectivity over other serotonergic and dopaminergic receptors. Selective agonists in this series increased extracellular GABA concentrations in the rat frontal cortex, suggesting potential efficacy in disorders related to anxiety and obsessive-compulsive disorder (Bernotas et al., 2009) (Bernotas et al., 2009).

2. Vasodilator and Antihypertensive Activities

Compounds derived from 5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine have also shown potential in the treatment of cardiovascular conditions. A series of 4-aryl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate derivatives were synthesized and tested for their binding affinity to Ca2+ channels, vasodilator effects, and antihypertensive activities. Certain compounds exhibited potent activities in these areas, indicating their potential as cardiovascular agents (Adachi et al., 1988) (Adachi et al., 1988).

3. Cognitive Rescue in Down Syndrome Mouse Model

The compound has been studied for its potential in addressing cognitive deficiencies observed in Down syndrome. Fluoro derivatives of 5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine, specifically targeting DYRK1A kinase, demonstrated promising results in improving cognitive performance in a standard mouse model of Down syndrome. This suggests a potential therapeutic strategy for combatting memory and learning deficiencies (Neumann et al., 2018) (Neumann et al., 2018).

4. Potential Applications in Photon-based Electronics

Research on ortho-nitrobenzylpyridines, structurally related to 5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine, indicates potential applications in photon-based electronics. The photochromic activity of these compounds, particularly in the solid state, coupled with their favorable properties such as small structural change during photoreactions and inherent polystability, positions them as candidates for photon-based electronics applications (Naumov, 2006) (Naumov, 2006).

Future Directions

Trifluoromethylpyridines and their derivatives, including “5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine”, have a wide range of potential applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

5-nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)6-3-13-7-5(6)1-4(2-12-7)14(15)16/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFLUKHMOURLCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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